8-(4-bromophenyl)-1,3-dimethyl-5-phenyl-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-BROMOPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-BROMOPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods are designed to construct the pyrimido[5,4-d][1,2]diazepine scaffold efficiently.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step. This method is advantageous due to its simplicity and high yield.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or methanol. This method is commonly used to form the diazepine ring.
Intramolecular Cyclizations: This method involves the formation of a ring structure within a single molecule. It is often used to construct the pyrimido[5,4-d][1,2]diazepine core.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
8-(4-BROMOPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
8-(4-BROMOPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-(4-BROMOPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to exert its effects.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound.
Comparison with Similar Compounds
8-(4-BROMOPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and have similar biological activities.
Thieno[3,2-d]pyrimidines: These compounds also have a similar core structure and are studied for their diverse biological activities.
Indole Derivatives: These compounds have a different core structure but are also known for their wide range of biological activities.
The uniqueness of 8-(4-BROMOPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C21H17BrN4O2 |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
8-(4-bromophenyl)-1,3-dimethyl-5-phenyl-9H-pyrimido[5,4-d]diazepine-2,4-dione |
InChI |
InChI=1S/C21H17BrN4O2/c1-25-17-12-16(13-8-10-15(22)11-9-13)23-24-19(14-6-4-3-5-7-14)18(17)20(27)26(2)21(25)28/h3-11H,12H2,1-2H3 |
InChI Key |
FKSGCBZFVREHCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NN=C(C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.